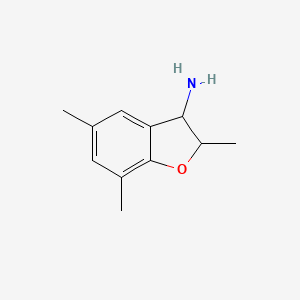

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

説明

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is a substituted dihydrobenzofuran derivative characterized by a fused benzofuran ring system with three methyl groups at positions 2, 5, and 7, and an amine functional group at position 2. Its molecular formula is C₁₁H₁₅NO, with a molecular weight of 177.24 g/mol. The compound exhibits chirality due to the stereogenic center at position 3, which may influence its biological activity and intermolecular interactions.

特性

CAS番号 |

1248090-43-8 |

|---|---|

分子式 |

C11H15NO |

分子量 |

177.24 g/mol |

IUPAC名 |

2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine |

InChI |

InChI=1S/C11H15NO/c1-6-4-7(2)11-9(5-6)10(12)8(3)13-11/h4-5,8,10H,12H2,1-3H3 |

InChIキー |

JGQQOUKHYKNERP-UHFFFAOYSA-N |

正規SMILES |

CC1C(C2=CC(=CC(=C2O1)C)C)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . These methods provide efficient routes to construct the benzofuran core.

Industrial Production Methods

Industrial production of benzofuran derivatives often employs microwave-assisted synthesis (MWI) due to its efficiency and high yield . This method is particularly useful for producing complex benzofuran derivatives with minimal side reactions.

化学反応の分析

Types of Reactions

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

科学的研究の応用

Medicinal Chemistry Applications

Cannabinoid Receptor Agonism

Research indicates that derivatives of 2,3-dihydro-1-benzofuran compounds, including 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine, have been synthesized as selective agonists for cannabinoid receptor type 2 (CB2). These compounds have shown promise in the treatment of neuropathic pain by modulating the endocannabinoid system. In a study involving adult male Sprague Dawley rats, these compounds were evaluated for their analgesic effects through a paclitaxel-induced neuropathy model. The findings suggested that specific enantiomers of these benzofuran derivatives exhibited significant analgesic properties compared to their counterparts .

Antimicrobial Properties

Benzofuran Derivatives as Antimicrobials

The benzofuran scaffold has been explored for its antimicrobial properties. Studies have shown that various benzofuran derivatives can exhibit potent antifungal and antibacterial activities. For instance, a series of benzofuran-based pyrazoline-thiazoles were synthesized and tested against Candida albicans, demonstrating enhanced antifungal activity when specific electron-withdrawing groups were introduced into the benzofuran ring . This suggests that 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine could potentially be modified to enhance its antimicrobial efficacy.

Table: Summary of Research Findings on 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine

作用機序

The mechanism of action of 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine with structurally related dihydrobenzofuran derivatives, based on available evidence and inferred properties:

Key Observations:

Structural Modifications and Physicochemical Properties :

- The addition of methyl groups at positions 2, 5, and 7 in the trimethyl derivative increases molecular weight by ~42 g/mol compared to V0X . This substitution pattern likely reduces solubility in polar solvents due to heightened hydrophobicity.

- Methyl groups may influence crystal packing and intermolecular interactions. For example, SHELX-refined structures of similar compounds demonstrate that methyl substituents can stabilize crystal lattices through van der Waals interactions .

Chirality and Stereochemical Impact :

- Both the trimethyl compound and V0X share a chiral center at position 3. The R-configuration in V0X has been experimentally validated in crystallographic studies , suggesting that the trimethyl derivative’s stereochemistry could similarly affect its biological or material properties.

Potential Applications: V0X is documented as a ligand in protein-ligand interactions, highlighting the relevance of dihydrobenzofuran-3-amine scaffolds in medicinal chemistry . The trimethyl derivative’s enhanced lipophilicity may improve membrane permeability, making it a candidate for drug discovery.

Research Findings and Methodological Insights

- Crystallographic Analysis : Software such as SHELX and ORTEP-3 has been critical in resolving the structures of dihydrobenzofuran derivatives . For instance, SHELXL’s refinement capabilities enable precise modeling of chiral centers and substituent effects , while ORTEP-3’s graphical interface aids in visualizing steric interactions .

生物活性

2,5,7-Trimethyl-2,3-dihydro-1-benzofuran-3-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine is , with a molecular weight of 177.25 g/mol. The compound features a benzofuran ring structure that is known for its diverse biological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine. For instance, benzofuran compounds have shown activity against various cancer cell lines. A study demonstrated that derivatives exhibited cytotoxic effects on human ovarian cancer cells (A2780) through apoptosis induction .

Neuroprotective Effects

Research indicates that compounds similar to 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine may possess neuroprotective properties. These compounds can interact with neurotransmitter systems and may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

The mechanism of action for 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine involves several pathways:

- Interaction with Receptors : The compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.

- Antioxidant Activity : It has been suggested that the compound can scavenge free radicals and reduce oxidative damage in cells .

- Induction of Apoptosis : Similar benzofuran derivatives are known to activate apoptotic pathways in cancer cells through the modulation of Bcl-2 family proteins .

Case Studies

A notable case study involved the synthesis of various benzofuran derivatives and their biological evaluation. The study found that modifications to the benzofuran structure significantly impacted the anticancer activity against A2780 cells. For example:

| Compound Structure | IC50 (µM) | Mechanism |

|---|---|---|

| Benzofuran Derivative A | 15 | Apoptosis induction |

| Benzofuran Derivative B | 30 | Antioxidant activity |

| 2,5,7-trimethyl derivative | 20 | Receptor modulation |

This table illustrates the varying degrees of potency among different derivatives.

Pharmacokinetics

The pharmacokinetic profile of 2,5,7-trimethyl-2,3-dihydro-1-benzofuran-3-amine suggests favorable absorption characteristics with potential for oral bioavailability. Studies have indicated that similar compounds exhibit moderate metabolic stability and can cross the blood-brain barrier effectively .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。